6-O-Methyl-d3-guanine
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Overview
Description
6-O-Methyl-d3-guanine, also known as 2-Amino-6-methoxy-d3-purine, is a deuterium-labeled derivative of 6-O-Methylguanine. This compound is primarily used in scientific research, particularly in studies involving nucleic acids and their interactions. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl-d3-guanine typically involves the methylation of guanine at the oxygen atom at position 6. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The deuterium labeling is introduced by using deuterated methylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in solid form and requires careful packaging to maintain its stability and isotopic purity.
Chemical Reactions Analysis
Types of Reactions: 6-O-Methyl-d3-guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The methoxy group at position 6 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 6-oxo derivatives, while substitution reactions can yield various functionalized guanine derivatives.
Scientific Research Applications
6-O-Methyl-d3-guanine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Biology: The compound is employed in studies of DNA methylation and repair mechanisms, particularly in understanding the role of methylated guanine in mutagenesis and carcinogenesis.
Medicine: Research involving this compound contributes to the development of anticancer therapies by studying its interactions with DNA and the effects of methylation on gene expression.
Industry: The compound is used in the development of diagnostic tools and assays for detecting DNA methylation patterns.
Mechanism of Action
The primary mechanism of action of 6-O-Methyl-d3-guanine involves its incorporation into DNA, where it can mispair with thymine instead of cytosine during DNA replication. This mispairing can lead to mutations and has significant implications for understanding mutagenesis and the development of cancer. The compound also interacts with DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase, which can remove the methyl group and restore normal base pairing.
Comparison with Similar Compounds
6-O-Methyl-d3-guanine is unique due to its deuterium labeling, which allows for more precise tracking in experimental studies. Similar compounds include:
6-O-Methylguanine: The non-deuterated version, commonly used in studies of DNA methylation and repair.
7-Methylguanine: Another methylated guanine derivative, often used in studies of RNA methylation.
2-Amino-6-methoxy-purine: A structurally similar compound without deuterium labeling, used in various biochemical studies.
The deuterium labeling in this compound provides a distinct advantage in experimental precision and tracking, making it a valuable tool in scientific research.
Properties
IUPAC Name |
6-(trideuteriomethoxy)-7H-purin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWYVXLGLDMZ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676033 |
Source
|
Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50704-43-3 |
Source
|
Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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